molecular formula C31H27N2OP B12055071 (1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole

(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole

Cat. No.: B12055071
M. Wt: 474.5 g/mol
InChI Key: YJODLCFYUSLBIR-QGRQJHSQSA-N
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Description

The compound “(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole” is a complex organic molecule that features multiple aromatic rings and a unique oxazaphosphole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex organic molecules like this one typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the oxazaphosphole core.

    Aromatic substitution reactions: to introduce the dibenzo[b,f]azepin and diphenyl groups.

    Catalytic hydrogenation: or other reduction methods to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch or continuous flow reactors: to optimize reaction conditions and yield.

    Purification techniques: such as chromatography and recrystallization to isolate the desired product.

    Scale-up processes: to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or amines.

    Substitution: may yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of other complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in diagnostic imaging or assays.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]azepine derivatives: Compounds with similar aromatic structures.

    Oxazaphosphole derivatives: Compounds with similar core structures.

Uniqueness

The unique combination of the dibenzo[b,f]azepin, diphenyl, and oxazaphosphole moieties in this compound may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C31H27N2OP

Molecular Weight

474.5 g/mol

IUPAC Name

(1S,3aS)-1-benzo[b][1]benzazepin-11-yl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaphosphole

InChI

InChI=1S/C31H27N2OP/c1-3-14-26(15-4-1)31(27-16-5-2-6-17-27)30-20-11-23-32(30)35(34-31)33-28-18-9-7-12-24(28)21-22-25-13-8-10-19-29(25)33/h1-10,12-19,21-22,30H,11,20,23H2/t30-,35-/m0/s1

InChI Key

YJODLCFYUSLBIR-QGRQJHSQSA-N

Isomeric SMILES

C1C[C@H]2C(O[P@@](N2C1)N3C4=CC=CC=C4C=CC5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2C(OP(N2C1)N3C4=CC=CC=C4C=CC5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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